

# 5,7-Dibromo-1-indanone CAS number 923977-18-8

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## Compound of Interest

Compound Name: 5,7-Dibromo-1-indanone

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An In-Depth Technical Guide to **5,7-Dibromo-1-indanone** CAS Number: 923977-18-8

## Abstract

This technical guide provides a comprehensive overview of **5,7-Dibromo-1-indanone**, a halogenated derivative of the versatile 1-indanone scaffold. The 1-indanone core is a privileged structure in medicinal chemistry, forming the basis for numerous pharmacologically active compounds.<sup>[1][2][3][4]</sup> This document, intended for researchers, chemists, and drug development professionals, delves into the physicochemical properties, spectroscopic signature, synthetic strategies, and key applications of **5,7-Dibromo-1-indanone**. Particular emphasis is placed on its role as a pivotal building block in synthetic chemistry, where the two bromine atoms serve as versatile functional handles for constructing complex molecular architectures, particularly through metal-catalyzed cross-coupling reactions. Safety protocols and handling guidelines are also detailed to ensure its proper use in a laboratory setting.

## The 1-Indanone Scaffold: A Foundation for Discovery

The 1-indanone framework, a bicyclic molecule featuring a benzene ring fused to a cyclopentanone ring, is a cornerstone in the synthesis of biologically active compounds.<sup>[1][2][5][6]</sup> Its rigid conformation and aromatic nature make it an ideal starting point for developing agents targeting a wide array of biological systems. Derivatives of 1-indanone have shown significant potential as antiviral, anti-inflammatory, anticancer, and neuroprotective agents.<sup>[4][5]</sup>

[6] Notably, the core structure is found in established pharmaceuticals, such as Donepezil for Alzheimer's disease, underscoring its therapeutic relevance.[1][7]

**5,7-Dibromo-1-indanone** emerges as a strategically functionalized intermediate. The introduction of bromine atoms at the C5 and C7 positions of the aromatic ring does not merely add molecular weight; it activates the molecule for a host of subsequent chemical transformations. These halogens are excellent leaving groups in modern synthetic reactions, providing a direct pathway to novel, highly substituted indanone derivatives with potential for new drug candidates.[1][2]

## Physicochemical and Spectroscopic Profile

A precise understanding of a compound's properties is fundamental to its application. The key identifiers and physical characteristics of **5,7-Dibromo-1-indanone** are summarized below.

### Core Properties

Property	Value	Source(s)
CAS Number	923977-18-8	[8][9][10][11]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> Br <sub>2</sub> O	[8][9][11]
Molecular Weight	289.95 g/mol	[8][9][11]
Physical Form	Solid	[8]
Melting Point	143-147 °C	[8]
Purity	Typically ≥97%	[8][11][12]
InChI Key	WLRPGDOWFWBUAE-UHFFFAOYSA-N	[8][9]

### Spectroscopic Characterization

While a dedicated spectrum for this specific compound is not publicly available, its structure can be unequivocally confirmed using standard spectroscopic techniques. Based on the principles of NMR, IR, and Mass Spectrometry, the following spectral features are expected. [13][14]

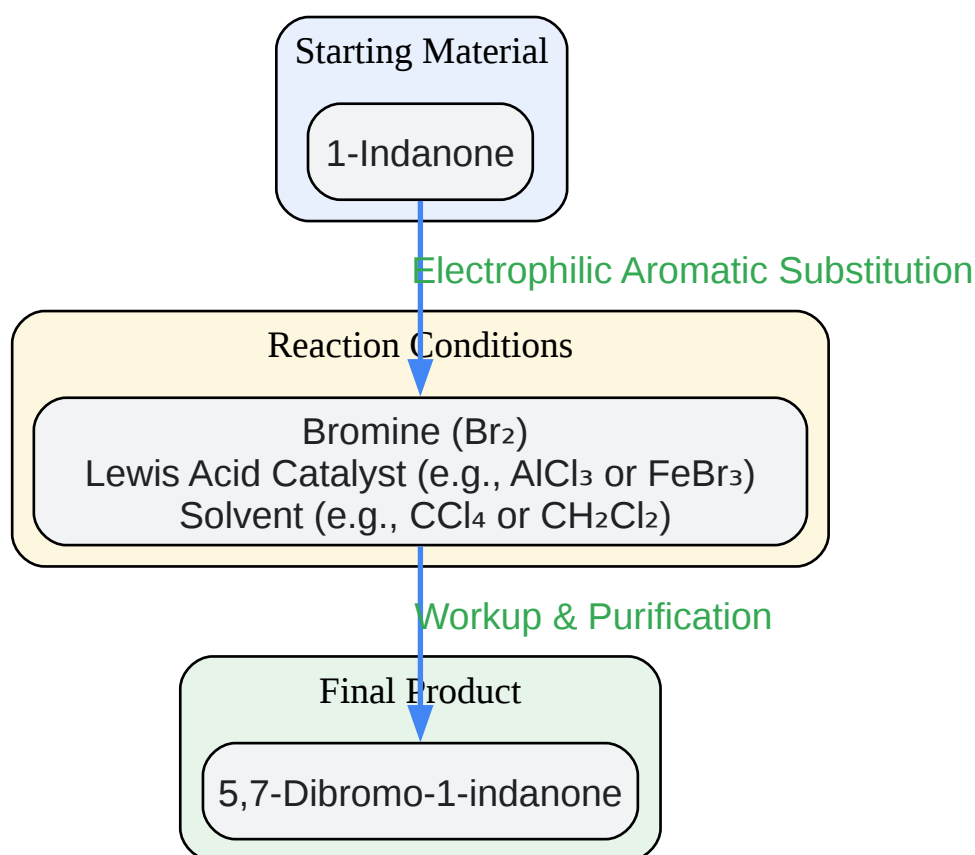
- $^1\text{H}$  NMR: The proton NMR spectrum would be distinct. The two aromatic protons would appear as doublets in the aromatic region (typically  $\delta$  7.0-8.0 ppm). The four aliphatic protons of the cyclopentanone ring would appear as two distinct triplets (integrating to 2H each) in the upfield region (typically  $\delta$  2.5-3.5 ppm), corresponding to the  $\text{CH}_2$  groups adjacent to the carbonyl and the aromatic ring.
- $^{13}\text{C}$  NMR: The carbon NMR would show nine distinct signals. A signal in the downfield region ( $\delta > 190$  ppm) would confirm the presence of the ketone carbonyl carbon.<sup>[15]</sup> Aromatic carbon signals would appear in the  $\delta$  110-150 ppm range, with the two carbons bonded to bromine being significantly influenced. Two aliphatic carbon signals would be present in the upfield region.
- Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be a strong absorption band around  $1700\text{-}1725\text{ cm}^{-1}$ , which is characteristic of the  $\text{C}=\text{O}$  (carbonyl) stretching vibration in a five-membered ring ketone.<sup>[13][15][16]</sup>
- Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  exist in an approximate 1:1 ratio), the molecular ion ( $\text{M}^+$ ) would appear as a triplet of peaks at  $m/z$  values corresponding to  $[\text{M}]$ ,  $[\text{M}+2]$ , and  $[\text{M}+4]$  with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of a dibrominated compound.

## Synthesis and Mechanistic Considerations

The synthesis of **5,7-Dibromo-1-indanone** is typically achieved through the direct bromination of the 1-indanone starting material. The choice of reaction conditions is critical to ensure regioselectivity, favoring substitution on the aromatic ring over the  $\alpha$ -carbon of the ketone.

## Synthetic Workflow

The logical pathway involves an electrophilic aromatic substitution reaction. The benzene ring of 1-indanone is activated towards electrophiles, and the presence of the carbonyl group directs substitution.



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Caption: Synthetic workflow for **5,7-Dibromo-1-indanone**.

## Proposed Synthetic Protocol

This protocol is a representative procedure based on established methods for the bromination of aromatic ketones.<sup>[15][17]</sup>

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 1-indanone (1.0 eq) in a suitable anhydrous solvent such as carbon tetrachloride or dichloromethane.
- **Catalyst Addition:** Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl<sub>3</sub>) or iron(III) bromide (FeBr<sub>3</sub>) (approx. 0.1 eq), to the solution and stir to form a suspension.

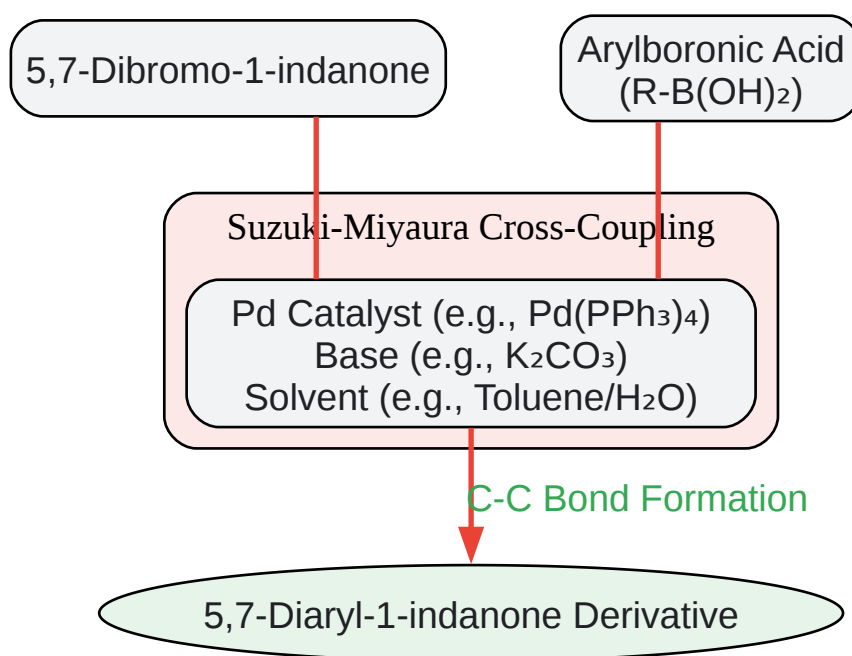
- **Bromination:** Cool the mixture in an ice bath (0-5 °C). Slowly add a solution of bromine (2.1 eq) in the same solvent via the dropping funnel over 30-60 minutes. The causality for slow addition at low temperature is to control the exothermic reaction and minimize the formation of polybrominated or isomerized byproducts.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- **Quenching and Workup:** Carefully pour the reaction mixture into a beaker of ice water to quench the reaction and decompose the catalyst.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
- **Purification:** Wash the combined organic layers with a saturated sodium thiosulfate solution (to remove excess bromine), followed by brine. Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure.
- **Isolation:** The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **5,7-Dibromo-1-indanone**.

## Applications in Research and Drug Development

The primary value of **5,7-Dibromo-1-indanone** lies in its utility as a versatile synthetic intermediate.<sup>[2][18]</sup> The two bromine atoms are functional handles that can be selectively addressed in subsequent reactions, most notably in palladium-catalyzed cross-coupling reactions.

## Role as a Key Building Block

This compound is an ideal substrate for reactions like the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds.<sup>[1]</sup> By reacting **5,7-Dibromo-1-indanone** with various aryl or heteroaryl boronic acids, researchers can rapidly generate a library of novel, disubstituted 1-indanone derivatives. This approach is highly efficient for exploring structure-activity relationships (SAR) in drug discovery programs.<sup>[1][7]</sup>



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Caption: Application in Suzuki-Miyaura cross-coupling.

## Potential Therapeutic Areas

Given the broad biological activity of the 1-indanone class, derivatives synthesized from **5,7-Dibromo-1-indanone** could be investigated for several therapeutic applications:

- Neurodegenerative Diseases: As precursors to analogs of drugs like Donepezil for Alzheimer's disease.[\[1\]](#)[\[7\]](#)
- Oncology: The indanone scaffold is present in compounds with demonstrated anticancer activity.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Inflammatory Conditions: Certain indanone derivatives act as inhibitors of key inflammatory pathways.[\[4\]](#)[\[5\]](#)[\[19\]](#)
- Agrochemicals: The indanone structure has also been explored for use in fungicides and herbicides.[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Safety, Handling, and Storage

Proper handling of **5,7-Dibromo-1-indanone** is essential to ensure laboratory safety.

## Hazard Identification

This compound is classified with the following hazards:

- GHS Pictogram: GHS07 (Exclamation Mark)[8]
- Signal Word: Warning[8]
- Hazard Statements:
  - H302: Harmful if swallowed.[8]
  - H315: Causes skin irritation.[12][20]
  - H319: Causes serious eye irritation.[12][20]
  - H335: May cause respiratory irritation.[12][20]

## Recommended Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[20][21]
- Personal Protective Equipment:
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.[20][21][22]
  - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[20][21] Avoid contact with skin.
  - Respiratory Protection: Avoid breathing dust. If dust is generated, a NIOSH-approved respirator may be necessary.[20][22]
- Hygiene: Wash hands thoroughly after handling.[20][21] Do not eat, drink, or smoke when using this product.[9]

## Storage

- Keep the container tightly closed in a dry and well-ventilated place.[20]
- Store at room temperature in a sealed container, potentially under an inert atmosphere.[23]  
[24]

## Conclusion

**5,7-Dibromo-1-indanone** (CAS 923977-18-8) is more than a simple halogenated ketone; it is a high-potential building block for advanced chemical synthesis. Its well-defined physicochemical properties and predictable spectroscopic signature make it a reliable component in multi-step synthetic campaigns. The strategic placement of two bromine atoms provides chemists with dual points of modification, enabling the rapid and efficient creation of diverse molecular libraries via robust methods like Suzuki-Miyaura cross-coupling. This capability positions **5,7-Dibromo-1-indanone** as a valuable asset for researchers in medicinal chemistry and materials science who are focused on developing novel compounds with tailored biological or physical properties.

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